4,5-Ditridecyl-octanedioic acid
Description
4,5-Ditridecyl-octanedioic acid is a branched, long-chain dicarboxylic acid characterized by two tridecyl groups (C₁₃ alkyl chains) attached to the 4th and 5th positions of an octanedioic acid backbone. It was first isolated from the fungal strain Myrothecium sp. Z16, derived from the fish Argyrosomus argentatus, during a screen for bioactive compounds with antifungal properties . Its activity against fungal pathogens such as Trichophyton rubrum and Candida albicans has been documented, though it exhibits reduced efficacy against Aspergillus niger compared to other trichothecene derivatives .
Properties
Molecular Formula |
C34H66O4 |
|---|---|
Molecular Weight |
538.9 g/mol |
IUPAC Name |
4,5-di(tridecyl)octanedioic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(27-29-33(35)36)32(28-30-34(37)38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3,(H,35,36)(H,37,38) |
InChI Key |
FCQPOZCWFUWFDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCC(=O)O)C(CCCCCCCCCCCCC)CCC(=O)O |
Synonyms |
4,5-ditridecyl-octanedioic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- However, excessive hydrophobicity may reduce bioavailability in aqueous environments, partially explaining its lower efficacy against A. niger .
- Mechanistic Divergence : Unlike trichothecenes, which inhibit protein synthesis via ribosomal binding, 4,5-ditridecyl-octanedioic acid’s mode of action remains uncharacterized but may involve membrane disruption or enzyme inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
